molecular formula C11H14O5 B14664312 Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester CAS No. 50888-95-4

Benzoic acid, 3,4,5-trihydroxy-, 1,1-dimethylethyl ester

Cat. No.: B14664312
CAS No.: 50888-95-4
M. Wt: 226.23 g/mol
InChI Key: FYFPJTIURCOBGQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,4,5-trihydroxybenzoate, also known as tert-butyl gallate, is an organic compound with the molecular formula C11H14O5. It is a derivative of gallic acid, where the hydroxyl groups are substituted with tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with tert-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of tert-butyl 3,4,5-trihydroxybenzoate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous feeding of gallic acid and tert-butanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity tert-butyl 3,4,5-trihydroxybenzoate .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

    Industry: Used as a stabilizer in food and cosmetic products to extend shelf life.

Mechanism of Action

The antioxidant properties of tert-butyl 3,4,5-trihydroxybenzoate are attributed to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This action helps in preventing oxidative damage to cells and other biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,4,5-trihydroxybenzoate stands out due to its high stability and effectiveness as an antioxidant. Its tert-butyl groups provide steric hindrance, making it less prone to degradation compared to other similar compounds. This stability makes it particularly useful in applications where long-term antioxidant protection is required .

Properties

CAS No.

50888-95-4

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

tert-butyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C11H14O5/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,12-14H,1-3H3

InChI Key

FYFPJTIURCOBGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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